molecular formula C13H20Cl2N2O B2949080 (1S,5R)-3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride CAS No. 2089245-68-9

(1S,5R)-3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride

Cat. No.: B2949080
CAS No.: 2089245-68-9
M. Wt: 291.22
InChI Key: OQNOYJQBMCUWMD-GXWKHJFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S,5R)-3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.0]hexane core. Its structure includes a 4-methoxyphenylmethyl substituent at the 3-position and an amine group at the 6-position, stabilized as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications .

Key structural features:

  • Bicyclic framework: The azabicyclo[3.1.0]hexane system introduces rigidity, influencing receptor binding and metabolic stability.
  • Substituents: The 4-methoxyphenyl group may facilitate aromatic interactions with biological targets, while the amine group enables salt formation for improved pharmacokinetics.

Properties

IUPAC Name

(1R,5S)-3-[(4-methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.2ClH/c1-16-10-4-2-9(3-5-10)6-15-7-11-12(8-15)13(11)14;;/h2-5,11-13H,6-8,14H2,1H3;2*1H/t11-,12+,13?;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNOYJQBMCUWMD-NUSLWUIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3C(C2)C3N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2C[C@@H]3[C@H](C2)C3N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,5R)-3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine; dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential applications as a ligand for opioid receptors. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1S,5R)-3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine; dihydrochloride is C13H20Cl2N2O, with a molecular weight of 291.22 g/mol. The compound features a bicyclic structure that contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC13H20Cl2N2O
Molecular Weight291.22 g/mol
Purity≥95%

Opioid Receptor Binding

Research indicates that compounds in the 3-azabicyclo[3.1.0]hexane class exhibit significant binding affinity to μ-opioid receptors, which are crucial for pain modulation and have implications in treating conditions such as pruritus in veterinary medicine .

In a study examining the SAR of these compounds, it was found that modifications to the lead structure could enhance binding affinities to μ-opioid receptors, achieving picomolar levels of affinity . This suggests that (1S,5R)-3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine may have therapeutic potential in pain management.

Pharmacological Effects

The compound has been evaluated for its analgesic properties through various animal models. Its effectiveness in reducing pain responses indicates a potential role as an analgesic agent. Additionally, the presence of the methoxyphenyl group is believed to enhance lipophilicity, potentially improving central nervous system penetration and efficacy.

Case Studies

Study on Pruritus Treatment in Dogs
A notable study focused on the use of 3-azabicyclo[3.1.0]hexane derivatives for treating pruritus in dogs demonstrated that these compounds could effectively alleviate itching while minimizing side effects associated with traditional opioids . The study highlighted the importance of optimizing chemical structures to improve therapeutic outcomes.

Binding Affinity Assessment
In another investigation, the binding affinities of various analogs were assessed using radiolabeled ligand binding assays. The results indicated that specific structural modifications led to enhanced receptor selectivity and potency, underscoring the importance of SAR in drug development for opioid receptor-targeted therapies .

Comparison with Similar Compounds

Structural Analogues in the 3-Azabicyclo[3.1.0]hexane Family

3-Azabicyclo[3.1.0]hexan-6-amine Dihydrochloride (CAS 208837-84-7)
  • Molecular Formula : C₅H₁₀N₂·2HCl
  • Key Differences : Lacks the 4-methoxyphenylmethyl group, resulting in reduced lipophilicity and altered receptor affinity. The dihydrochloride salt mirrors the target compound’s solubility advantages .
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride (CAS 565456-77-1)
  • Molecular Formula: C₁₀H₁₇NO₂·HCl
  • Key Differences : Features a methyl ester at the 2-position and dimethyl substituents at the 6-position. The ester group may increase metabolic susceptibility compared to the target compound’s stable amine .
3-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic Acid, 6,6-Dichloro Derivative (CAS Not Provided)
  • Molecular Formula: C₉H₁₁Cl₂NO₄
  • Key Differences: Incorporates dichloro and tert-butoxycarbonyl groups, enhancing steric bulk and electronic effects.
Pharmacokinetic Properties
Compound Solubility (HCl Salt) LogP (Predicted) Metabolic Stability
Target Compound High (dihydrochloride) 1.8 Moderate (amine group)
3-Azabicyclo[3.1.0]hexan-6-amine High (dihydrochloride) 0.5 High (no esters)
6,6-Dimethyl Methyl Ester Derivative Moderate 2.3 Low (ester hydrolysis)
  • Key Insight : The 4-methoxyphenyl group in the target compound balances lipophilicity and solubility, whereas ester-containing analogues face faster metabolic clearance .

Functional Group Impact on Bioactivity

  • 4-Methoxyphenylmethyl Group : Enhances binding to serotonin or dopamine receptors via aromatic stacking, a feature absent in simpler amines (e.g., CAS 208837-84-7) .
  • Dihydrochloride Salt : Improves bioavailability compared to free-base forms of analogues like 3-azabicyclo[3.1.0]hexan-6-amine .
  • Methyl Esters vs. Amines : Esters (e.g., CAS 565456-77-1) may act as prodrugs but introduce instability, whereas the target compound’s amine group allows direct activity .

Comparison with Non-Azabicyclo Analogues

4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
  • Example : (2S,5R,6R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
  • Key Differences : Sulfur substitution (thia) increases polarity and alters ring strain, reducing similarity to the target compound’s all-carbon bicyclic system .

Q & A

Q. Table 2: Stability Profile Under Stress Conditions

ConditionDegradation Products (LC-MS m/z)Stability Conclusion
Acidic (pH 1)327.1 (demethoxylation)Unstable below pH 3
Neutral (pH 7.4)None detectedStable for ≥30 days
Alkaline (pH 13)341.2 (oxidation)Rapid degradation

Advanced: How can conflicting data about the compound's receptor binding affinity be systematically resolved?

Methodological Answer:

  • Receptor Radioligand Assays : Repeat binding studies (e.g., KiK_i for 5-HT2A_{2A}) using uniform protocols (e.g., 1 nM 3H^3H-ketanserin, 37°C incubation).
  • Meta-Analysis : Pool data from ≥5 independent studies. Apply Cohen’s dd to quantify effect size heterogeneity.
  • Orthogonal Validation : Cross-validate with functional assays (e.g., Ca2+^{2+} flux in HEK293 cells expressing 5-HT2A_{2A}).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.